Ethyl 2-chloro-6-(trifluoromethyl)nicotinate
Overview
Description
Ethyl 2-chloro-6-(trifluoromethyl)nicotinate: is an organic compound with the molecular formula C9H7ClF3NO2 It is a derivative of nicotinic acid, characterized by the presence of a chloro group at the 2-position and a trifluoromethyl group at the 6-position on the pyridine ring
Scientific Research Applications
Ethyl 2-chloro-6-(trifluoromethyl)nicotinate has several applications in scientific research:
Mechanism of Action
Target of Action
It’s known that many pesticides and insecticides contain trifluoromethyl pyridine functional groups , suggesting that this compound may interact with similar biological targets.
Mode of Action
The compound likely interacts with its targets in a manner similar to other trifluoromethyl pyridine derivatives
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-chloro-6-(trifluoromethyl)nicotinate are currently unknown. Given its structural similarity to certain pesticides and insecticides , it may affect similar biochemical pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to air or sunlight should be avoided . Additionally, proper protective measures should be taken when handling or using this compound, as it may be irritating to the eyes, skin, and respiratory system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-6-(trifluoromethyl)nicotinate typically involves the esterification of 2-chloro-6-(trifluoromethyl)nicotinic acid. One common method is to react 2-chloro-6-(trifluoromethyl)nicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester . Another approach involves the direct chlorination of ethyl 6-(trifluoromethyl)nicotinate using thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol are typical reducing agents.
Major Products Formed
Comparison with Similar Compounds
Ethyl 2-chloro-6-(trifluoromethyl)nicotinate can be compared with other nicotinic acid derivatives, such as:
Ethyl 2-chloro-5-(trifluoromethyl)nicotinate: Similar structure but with the trifluoromethyl group at the 5-position, leading to different reactivity and biological activity.
Mthis compound: The methyl ester variant, which may have different solubility and reactivity properties.
Ethyl 2-bromo-6-(trifluoromethyl)nicotinate: The bromo analog, which can undergo different substitution reactions compared to the chloro compound.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
ethyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)5-3-4-6(9(11,12)13)14-7(5)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRKUADXMNKGSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701202571 | |
Record name | Ethyl 2-chloro-6-(trifluoromethyl)-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701202571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214346-14-1 | |
Record name | Ethyl 2-chloro-6-(trifluoromethyl)-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214346-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-chloro-6-(trifluoromethyl)-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701202571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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